

# Chemical structure and properties of 2,6-Di-tert-butylnaphthalene-1-sulfonic acid

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## Compound of Interest

Compound Name: *Dibunate*

Cat. No.: *B083973*

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## An In-depth Technical Guide to 2,6-Di-tert-butylnaphthalene-1-sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

## Introduction

2,6-Di-tert-butylnaphthalene-1-sulfonic acid, also known as dibunic acid, is a synthetic organic compound belonging to the class of naphthalenesulfonic acids. It is characterized by a naphthalene core substituted with two bulky tert-butyl groups at positions 2 and 6, and a sulfonic acid group at position 1. This compound, and particularly its sodium salt (sodium **dibunate**), has garnered attention for its therapeutic properties, most notably as a peripherally acting antitussive, or cough suppressant.<sup>[1]</sup> This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and known biological activities of 2,6-Di-tert-butylnaphthalene-1-sulfonic acid, tailored for professionals in research and drug development.

## Chemical Structure and Properties

The chemical structure of 2,6-Di-tert-butylnaphthalene-1-sulfonic acid is defined by its substituted naphthalene ring system. The presence of the two sterically hindering tert-butyl groups significantly influences its physicochemical properties.

Chemical Structure:

- IUPAC Name: 2,6-di-tert-butylnaphthalene-1-sulfonic acid[[2](#)]
- Chemical Formula: C<sub>18</sub>H<sub>24</sub>O<sub>3</sub>S[[2](#)]
- Molecular Weight: 320.45 g/mol [[1](#)]
- CAS Number: 14992-58-6[[1](#)][[2](#)]
- SMILES: CC(C)(C)c1ccc2c(c1)cc(C(C)(C)C)c(c2)S(=O)(=O)O
- InChI Key: WBEBQCINXJDZCX-UHFFFAOYSA-N[[2](#)]

#### Physicochemical Properties:

A summary of the available quantitative data for 2,6-Di-tert-butylnaphthalene-1-sulfonic acid and its sodium salt is presented below. It is important to note that some of these values are predicted through computational models due to a lack of extensive experimental data in publicly available literature.

Property	Value	Source
2,6-Di-tert-butylnaphthalene-1-sulfonic acid		
pKa (predicted)	1.60 ± 0.40	[3]
Density (predicted)	1.145 ± 0.06 g/cm <sup>3</sup>	[3]
Melting Point	No data available	
Sodium Dibunate (Sodium Salt)		
Molecular Formula	C <sub>18</sub> H <sub>23</sub> NaO <sub>3</sub> S	[4]
Molecular Weight	342.43 g/mol	[5]
Solubility	Slightly soluble in cold water (0.5-1.0%); freely soluble in hot water; soluble in methanol; less soluble in ethanol.	[5]
Decomposition Temperature	>300 °C	[5]

## Experimental Protocols

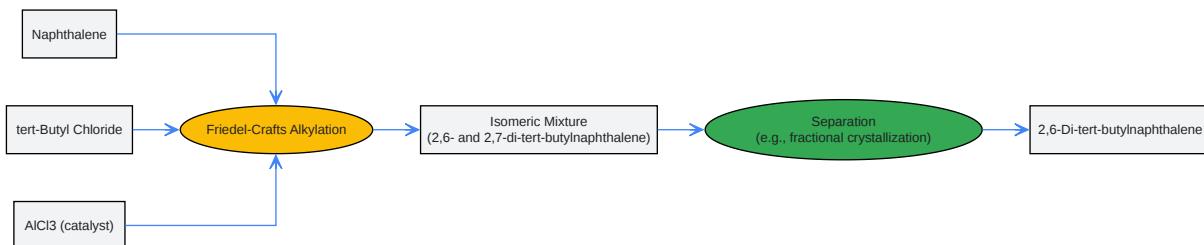
### Synthesis of 2,6-Di-tert-butylnaphthalene-1-sulfonic acid

The synthesis of 2,6-Di-tert-butylnaphthalene-1-sulfonic acid typically involves a two-step process: the Friedel-Crafts alkylation of naphthalene followed by sulfonation. The following is a generalized protocol based on literature descriptions.

#### Step 1: Synthesis of 2,6-Di-tert-butylnaphthalene

The starting material, 2,6-di-tert-butylnaphthalene, is synthesized via the Friedel-Crafts alkylation of naphthalene with a tert-butylating agent, such as tert-butyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. This reaction is known to produce a mixture of isomers, including the 2,6 and 2,7-disubstituted products.

#### Experimental Workflow for Synthesis:



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Caption: Workflow for the synthesis of 2,6-di-tert-butylnaphthalene.

#### Step 2: Sulfonation of 2,6-Di-tert-butylnaphthalene

The purified 2,6-di-tert-butylnaphthalene is then sulfonated to introduce the sulfonic acid group at the 1-position. The choice of sulfonating agent and reaction conditions is crucial to favor monosulfonation at the desired position.

- Reactants: 2,6-di-tert-butylnaphthalene, Chlorosulfonic acid ( $\text{ClSO}_3\text{H}$ ).
- Solvent: A suitable inert solvent such as carbon tetrachloride.
- Procedure:
  - A solution of 2,6-di-tert-butylnaphthalene in the inert solvent is prepared in a reaction vessel equipped with a stirring mechanism and cooling capabilities.
  - The solution is cooled to a low temperature (e.g., 0-5 °C).
  - Chlorosulfonic acid is added dropwise to the stirred solution while maintaining the low temperature.
  - After the addition is complete, the reaction mixture is stirred for a specified period at a controlled temperature to allow the reaction to proceed to completion.

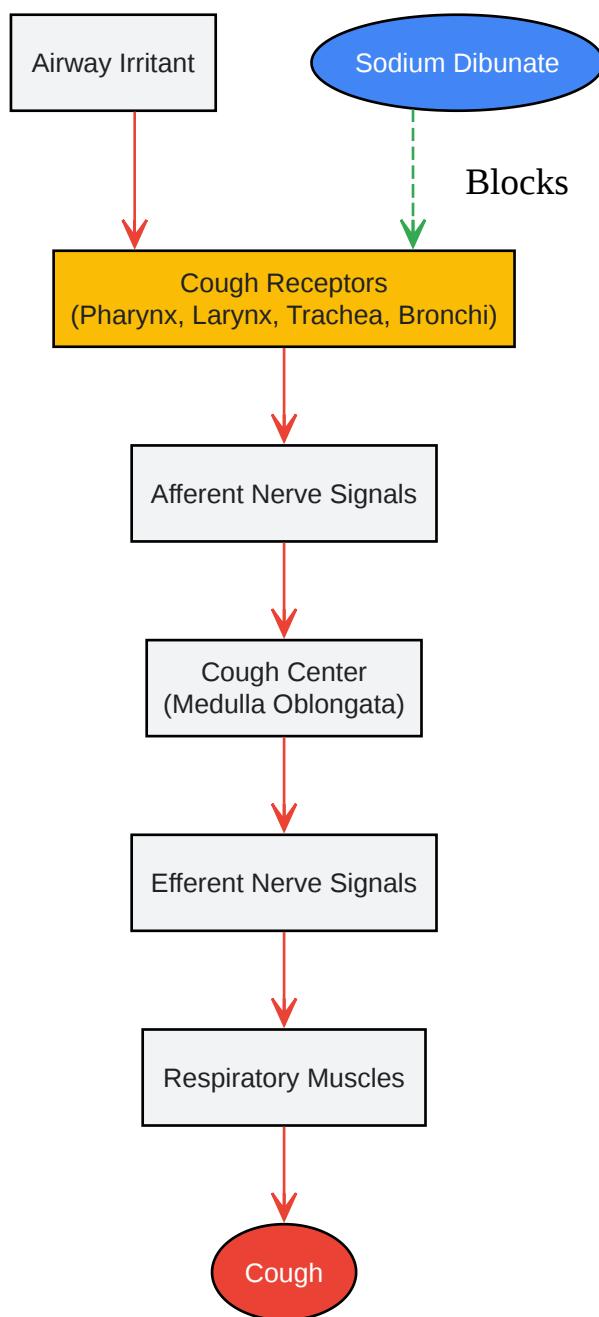
- The reaction is then quenched, typically by the addition of ice or cold water, to hydrolyze any remaining chlorosulfonic acid and the initially formed sulfonyl chloride.
- The product, 2,6-Di-tert-butylnaphthalene-1-sulfonic acid, is then isolated from the reaction mixture. This may involve extraction, precipitation, and recrystallization to obtain a pure product.

## Biological Activity and Mechanism of Action

2,6-Di-tert-butylnaphthalene-1-sulfonic acid, primarily as its sodium salt (**dibunate**), is recognized for its antitussive (cough suppressant) properties.<sup>[1]</sup> Unlike opioid-based antitussives, it is considered a peripherally acting agent, which means it primarily exerts its effects outside of the central nervous system.<sup>[1]</sup>

The proposed mechanism of action involves the modulation of the cough reflex arc.<sup>[6]</sup> The cough reflex is a complex physiological response initiated by the stimulation of sensory receptors in the respiratory tract.

Proposed Signaling Pathway for Antitussive Action:

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Caption: Proposed mechanism of action for sodium **dibunate** as a cough suppressant.

The primary mechanism is believed to be the suppression of the sensitivity of cough receptors in the airways.<sup>[6]</sup> By reducing the excitability of these receptors, sodium **dibunate** lessens the initiation of the cough reflex in response to irritants.<sup>[6]</sup> This action is thought to occur through the blockage of afferent nerve signals that transmit information from the respiratory tract to the cough center in the brainstem.<sup>[1]</sup>

Some evidence also suggests a potential central nervous system component to its action, possibly by dampening the activity of neurons within the cough center itself.[\[6\]](#) Additionally, mild bronchodilator properties have been reported, which may contribute to its overall therapeutic effect by widening the air passages.[\[6\]](#)

A key advantage of **dibunate** over narcotic antitussives is the reported absence of significant side effects such as sedation, euphoria, habituation, or respiratory depression.[\[1\]](#)

## Spectral Data

Detailed experimental spectral data (NMR, IR, Mass Spectrometry) for 2,6-Di-tert-butylnaphthalene-1-sulfonic acid is not readily available in the public domain. Researchers are advised to perform their own analytical characterization upon synthesis or acquisition of this compound. The following are predicted or characteristic spectral features based on the known structure:

- $^1\text{H}$  NMR: Aromatic protons on the naphthalene ring would appear in the downfield region (typically 7-9 ppm). The signals for the tert-butyl protons would be found in the upfield region (around 1.3-1.5 ppm) as sharp singlets. The acidic proton of the sulfonic acid group would be a broad singlet, and its chemical shift would be concentration and solvent dependent.
- $^{13}\text{C}$  NMR: Aromatic carbons would resonate in the 120-150 ppm range. The quaternary carbons of the tert-butyl groups would appear around 35 ppm, and the methyl carbons of the tert-butyl groups would be in the 30-32 ppm region.
- IR Spectroscopy: Characteristic peaks for the sulfonic acid group would be expected, including S=O stretching vibrations (around 1350 and 1170  $\text{cm}^{-1}$ ) and an O-H stretching vibration (a broad band in the 2500-3300  $\text{cm}^{-1}$  region). Aromatic C-H and C=C stretching vibrations would also be present.
- Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound ( $\text{C}_{18}\text{H}_{24}\text{O}_3\text{S}$ ) would be observed. Fragmentation patterns would likely involve the loss of the sulfonic acid group and cleavage of the tert-butyl groups.

## Conclusion

2,6-Di-tert-butylnaphthalene-1-sulfonic acid is a molecule of interest primarily due to its application as a non-narcotic, peripherally acting antitussive. Its bulky tert-butyl groups play a crucial role in its pharmacological profile. While its synthesis is achievable through established organic chemistry reactions, a notable lack of comprehensive, publicly available experimental data on its physicochemical and spectral properties exists. This guide has summarized the current knowledge and provides a framework for researchers and drug development professionals working with this compound. Further investigation into its precise mechanism of action and a thorough characterization of its properties are warranted to fully exploit its therapeutic potential.

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- To cite this document: BenchChem. [Chemical structure and properties of 2,6-Di-tert-butylnaphthalene-1-sulfonic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b083973#chemical-structure-and-properties-of-2-6-di-tert-butylnaphthalene-1-sulfonic-acid]

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